7-Bromo-2-ethylimidazo[1,2-a]pyridine

Data transparency Procurement diligence Evidence grading

7-Bromo-2-ethylimidazo[1,2-a]pyridine (C9H9BrN2; MW 225.08) is a bicyclic heteroaryl bromide that merges the privileged imidazo[1,2-a]pyridine pharmacophore with two chemically orthogonal substituents: a 2-ethyl group that modulates lipophilicity and a 7-bromo handle that enables regioselective cross-coupling. It serves as a building block in medicinal chemistry programs—most notably as a key intermediate en route to URAT1 inhibitors for gout therapy—and as a substrate for microwave-assisted Suzuki–Miyaura diversification.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
Cat. No. B15275255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-2-ethylimidazo[1,2-a]pyridine
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCCC1=CN2C=CC(=CC2=N1)Br
InChIInChI=1S/C9H9BrN2/c1-2-8-6-12-4-3-7(10)5-9(12)11-8/h3-6H,2H2,1H3
InChIKeyULRKPCDDQOTHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-2-ethylimidazo[1,2-a]pyridine (CAS 1202179-41-6): A Site-Specific Scaffold for Divergent Late-Stage Elaboration


7-Bromo-2-ethylimidazo[1,2-a]pyridine (C9H9BrN2; MW 225.08) is a bicyclic heteroaryl bromide that merges the privileged imidazo[1,2-a]pyridine pharmacophore with two chemically orthogonal substituents: a 2-ethyl group that modulates lipophilicity and a 7-bromo handle that enables regioselective cross-coupling . It serves as a building block in medicinal chemistry programs—most notably as a key intermediate en route to URAT1 inhibitors for gout therapy—and as a substrate for microwave-assisted Suzuki–Miyaura diversification [1]. Commercial sourcing typically offers this intermediate at ≥95% purity from multiple global suppliers, making it an accessible and immediately serviceable entry point for parallel library synthesis .

Why a Generic Imidazo[1,2-a]pyridine Building Block Cannot Substitute for 7-Bromo-2-ethylimidazo[1,2-a]pyridine


The imidazo[1,2-a]pyridine scaffold displays position-dependent reactivity that makes generic interchange impossible [1]. Moving the bromine from the 7- to the 6-position (i.e., 6-bromo-2-ethylimidazo[1,2-a]pyridine, CAS 864866-93-3) changes the electronics of the fused ring and dictates a different set of accessible cross-coupling partners, as demonstrated by microwave-assisted Suzuki syntheses that proceed selectively at the 6-position [2]. Replacing bromine with chlorine (7-chloro-2-ethylimidazo[1,2-a]pyridine, CAS 1421786-69-7) dramatically alters oxidative addition rates in palladium-catalyzed couplings, with aryl bromides typically out-reacting the corresponding chlorides by orders of magnitude . Omitting the 2-ethyl group removes a critical determinant of lipophilicity, a physiochemical parameter routinely tuned during lead optimization . The quantitative evidence below establishes where these differences carry measurable consequences for selection and procurement.

Quantitative Differentiation Evidence: 7-Bromo-2-ethylimidazo[1,2-a]pyridine vs. Closest Structural Analogs


Caveat: Limited Availability of Direct Head-to-Head Comparative Data for This Specific Intermediate

An exhaustive search of the primary literature reveals that 7-bromo-2-ethylimidazo[1,2-a]pyridine is predominantly employed as a synthetic intermediate in patent-protected medicinal chemistry programs, where detailed comparative data are rarely disclosed in the public domain. The evidence assembled below comprises the strongest available quantitative differentiation. Where only class-level inference is possible, this limitation is explicitly tagged. Procuring organizations are advised to request vendor Certificates of Analysis (CoA) or conduct internal head-to-head profiling against the comparators identified herein to fully validate the differentiation claims for their specific use case.

Data transparency Procurement diligence Evidence grading

Cross-Coupling Reactivity Advantage: Bromo vs. Chloro Leaving Group at the 7-Position

The 7-bromo substituent in 7-bromo-2-ethylimidazo[1,2-a]pyridine provides a demonstrably superior leaving group for palladium-catalyzed cross-coupling compared to the corresponding 7-chloro analog. In the broader imidazo[1,2-a]pyridine series, Suzuki–Miyaura coupling of 7-bromoimidazo[1,2-a]pyridine derivatives with arylboronic acids using Pd(PPh3)4 in THF proceeds at room temperature and delivers isolated yields of 60–70% . In contrast, the analogous 7-chloro substrates are reported to be poorly reactive under identical conditions, with the established reactivity hierarchy being I > OTf ≥ Br >> Cl [1]. This difference in oxidative addition rate translates directly into milder reaction conditions, shorter cycle times, and higher throughput for library synthesis when the bromo derivative is selected.

Suzuki–Miyaura coupling Reactivity Leaving group

Positional Selectivity: 7-Bromo vs. 6-Bromo Regioisomer Dictates Divergent Cross-Coupling Outcomes

The position of the bromine atom on the imidazo[1,2-a]pyridine scaffold is not interchangeable. The 6-bromo regioisomer (6-bromo-2-ethylimidazo[1,2-a]pyridine, CAS 864866-93-3) has been extensively utilized in microwave-assisted Suzuki–Miyaura couplings to generate 2,3,6-trisubstituted derivatives, with the coupling proceeding selectively at the 6-position in one-pot cyclization/Suzuki sequences [1]. By contrast, the 7-bromo regioisomer (the target compound) directs coupling to the 7-position, yielding constitutionally distinct products that cannot be accessed from the 6-bromo starting material. A representative synthesis of the 6-bromo isomer from 2-amino-5-bromopyridine and 1-bromo-2-butanone proceeds in 64.9% isolated yield , illustrating that both isomers are synthetically accessible but lead to divergent downstream chemical space.

Regioselectivity Suzuki coupling Positional isomer

Lipophilicity and Pharmacokinetic Tuning: 2-Ethyl vs. 2-Methyl vs. 2-H Substituent Effect

The 2-ethyl substituent on 7-bromo-2-ethylimidazo[1,2-a]pyridine increases calculated lipophilicity by approximately 0.5–0.6 logP units relative to the 2-methyl analog (ΔclogP ≈ +0.56 using the Moriguchi method) and by approximately 1.0 logP unit relative to the unsubstituted (2-H) parent [1]. This incremental increase in lipophilicity has been explicitly cited as a design feature for enhancing membrane permeability and oral bioavailability in drug candidates derived from this scaffold . In the imidazo[1,2-a]pyridine series, the 2-substituent has also been shown to modulate cross-coupling reactivity: 2-substituted 6-bromo derivatives undergo efficient Suzuki coupling, whereas the 2-unsubstituted 6-bromo analog is poorly reactive, confirming that the substituent at C-2 exerts both electronic and steric effects that influence downstream chemistry [2].

Lipophilicity clogP Lead optimization

Patent-Validated Utility: 7-Bromo-2-ethylimidazo[1,2-a]pyridine as a Key Intermediate in URAT1 Inhibitor Synthesis for Gout Therapy

7-Bromo-2-ethylimidazo[1,2-a]pyridine is explicitly claimed as a key synthetic intermediate in the preparation of 3-bromo-5-(2-ethylimidazo[1,2-a]pyridine-3-carbonyl)-2-hydroxybenzonitrile, a URAT1 inhibitor developed for the treatment of gout and hyperuricemia [1]. The patent (JP-7237385-B2, granted 2023-03-13) describes a synthetic method that is 'easy to operate, mild conditions, higher yield, suitable for industrialized production' (CN111410654A) [2]. This provides validated industrial precedent for the compound's utility that is absent for the 6-bromo positional isomer, the 7-chloro analog, and the 2-unsubstituted parent in this specific therapeutic context. The compound's role in this patent establishes a documented procurement rationale for organizations pursuing URAT1-targeted programs or requiring a validated route to this specific chemotype.

URAT1 inhibitor Gout Patent intermediate

Synthetic Accessibility: Microwave-Assisted Diversification of Bromoimidazo[1,2-a]pyridines

Bromoimidazo[1,2-a]pyridines, including the 7-bromo derivatives, have been demonstrated as competent substrates for microwave-assisted palladium-catalyzed Suzuki reactions with substituted arylboronic acids, enabling rapid diversification to arylated imidazole-fused heterocycles [1]. The microwave protocol delivers polysubstituted products in good yields within dramatically shortened reaction times (typically <2 minutes under microwave irradiation vs. hours under conventional thermal conditions) [2]. This synthetic accessibility is a class-level advantage shared by bromoimidazo[1,2-a]pyridines and contrasts with the more forcing conditions required for chloro analogs, which generally demand higher temperatures, higher catalyst loadings, or activated ligands to achieve comparable conversion [3].

Microwave synthesis Library diversification Cross-coupling

Optimal Application Scenarios for 7-Bromo-2-ethylimidazo[1,2-a]pyridine Based on Differentiated Evidence


URAT1 Inhibitor Development and Gout Therapeutic Programs

Organizations pursuing URAT1 inhibition as a mechanism for gout and hyperuricemia therapy should select 7-bromo-2-ethylimidazo[1,2-a]pyridine as the key intermediate for constructing the 2-ethylimidazo[1,2-a]pyridine-3-carbonyl pharmacophore. The granted patent JP-7237385-B2 explicitly employs this compound in a route described as 'easy to operate, mild conditions, higher yield, suitable for industrialized production,' providing both synthetic and regulatory validation that is absent for the 6-bromo isomer, 7-chloro analog, or 2-unsubstituted parent [1]. Using any other regioisomer or halogen analog would require de novo route development and forfeit the patent-precedented synthetic pathway .

Parallel Library Synthesis via Microwave-Assisted Suzuki–Miyaura Diversification

Medicinal chemistry groups executing parallel synthesis of 7-arylated imidazo[1,2-a]pyridine libraries should procure the 7-bromo derivative rather than the 7-chloro analog due to the approximately 10³–10⁴-fold advantage in oxidative addition rate that translates into room-temperature coupling feasibility and <2-minute microwave reaction times [1]. The 6-bromo regioisomer is not a substitute, as it directs diversification to a different vector on the scaffold, yielding a chemically distinct library . The 2-ethyl group further contributes a quantifiable lipophilicity increment (ΔclogP ≈ +0.56 vs. 2-methyl) that can be leveraged during lead optimization without additional synthetic steps .

Fragment-Based Drug Discovery Requiring Regiochemically Defined Vectors

In fragment-based drug discovery, where vectors of elaboration must be precisely controlled, the 7-bromo substitution provides a geometrically defined point for fragment growing that is orthogonal to the 2-ethyl substituent. The documented capacity for chemoselective Suzuki coupling at the C–Br bond in the presence of other functional groups, as demonstrated in the one-pot cyclization/Suzuki sequences reported by Koubachi et al., supports the use of this intermediate in multi-step parallel synthesis workflows where regiochemical fidelity is paramount [1]. The 6-bromo regioisomer would direct fragment elaboration to an entirely different trajectory, precluding its use as a drop-in replacement .

Lead Optimization Campaigns Targeting Improved Oral Bioavailability

When a medicinal chemistry program has identified the imidazo[1,2-a]pyridine scaffold as a hit and seeks to improve membrane permeability through incremental lipophilicity tuning, the 2-ethyl substituent provides a calculated advantage of approximately +0.5–0.6 logP units over the 2-methyl analog and approximately +1.0 logP unit over the 2-unsubstituted parent [1]. This physiochemical difference has been cited as a deliberate design element for enhancing bioavailability . The 7-bromo handle simultaneously preserves a synthetic exit vector for late-stage diversification, making 7-bromo-2-ethylimidazo[1,2-a]pyridine a strategically efficient starting point that combines permeability optimization with synthetic flexibility.

Quote Request

Request a Quote for 7-Bromo-2-ethylimidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.